3-methyl-N-(1-propionyl-1,2,3,4-tetrahydroquinolin-6-yl)benzamide
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Description
3-methyl-N-(1-propionyl-1,2,3,4-tetrahydroquinolin-6-yl)benzamide , also known by its CAS number 953938-38-0 , is a chemical compound with the following properties:
- Molecular Formula : C19H22N2O3S
- Molecular Weight : 358.46 g/mol
- Availability : In Stock (For research use only)
Molecular Structure Analysis
The molecular structure of 3-methyl-N-(1-propionyl-1,2,3,4-tetrahydroquinolin-6-yl)benzamide consists of a benzene ring linked to a tetrahydroquinoline moiety via a propionyl group. The compound’s molecular weight and formula provide insights into its composition.
Chemical Reactions Analysis
The reactivity and chemical transformations of this compound depend on its functional groups. However, without specific experimental data, it is challenging to provide a detailed analysis of its reactions.
Physical And Chemical Properties Analysis
Unfortunately, the provided sources do not offer detailed information about the physical properties, solubility, or stability of this compound.
Safety And Hazards
As with any chemical compound, safety precautions should be taken during handling. However, specific safety data for this compound are not available in the provided sources.
Future Directions
Future research could focus on:
- Elucidating the biological activity and potential therapeutic applications.
- Investigating its pharmacokinetics and pharmacodynamics.
- Assessing its toxicity and safety profile.
Please note that the information provided here is based on available data, and further research is necessary to fully understand the compound’s properties and potential applications.
properties
IUPAC Name |
3-methyl-N-(1-propanoyl-3,4-dihydro-2H-quinolin-6-yl)benzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O2/c1-3-19(23)22-11-5-8-15-13-17(9-10-18(15)22)21-20(24)16-7-4-6-14(2)12-16/h4,6-7,9-10,12-13H,3,5,8,11H2,1-2H3,(H,21,24) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBUBJAKQJRDBCV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)N1CCCC2=C1C=CC(=C2)NC(=O)C3=CC=CC(=C3)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-methyl-N-(1-propionyl-1,2,3,4-tetrahydroquinolin-6-yl)benzamide |
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